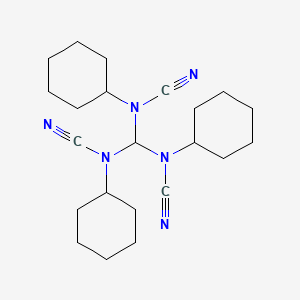
Veratraldehyde (8CI), thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veratraldehyde (8CI), thiosemicarbazone is a compound formed by the reaction of veratraldehyde with thiosemicarbazideThiosemicarbazones are a class of compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Veratraldehyde (8CI), thiosemicarbazone can be synthesized through the condensation reaction of veratraldehyde with thiosemicarbazide. The reaction typically involves mixing veratraldehyde with thiosemicarbazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Veratraldehyde (8CI), thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group in veratraldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The thiosemicarbazone moiety can undergo reduction reactions to form the corresponding amine.
Substitution: The aromatic ring in veratraldehyde can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products Formed
Oxidation: Veratric acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Applications De Recherche Scientifique
Veratraldehyde (8CI), thiosemicarbazone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of veratraldehyde (8CI), thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with DNA and proteins, further contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Salicylaldehyde thiosemicarbazone
- Pyridine-2-carboxaldehyde thiosemicarbazone
- 2-Acetylpyridine thiosemicarbazone
Uniqueness
Veratraldehyde (8CI), thiosemicarbazone is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
6292-77-9 |
|---|---|
Formule moléculaire |
C10H13N3O2S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Clé InChI |
QUQXICHUDASLHF-WUXMJOGZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


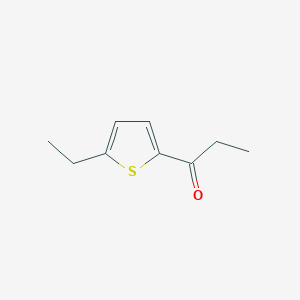

![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
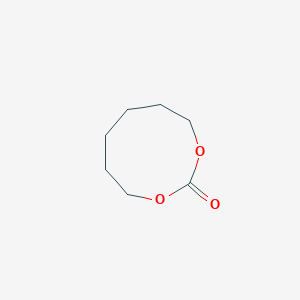
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
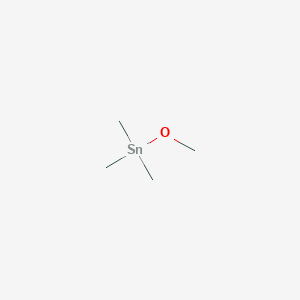
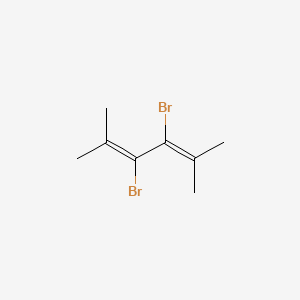

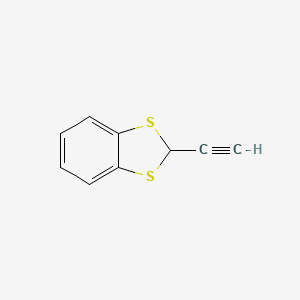
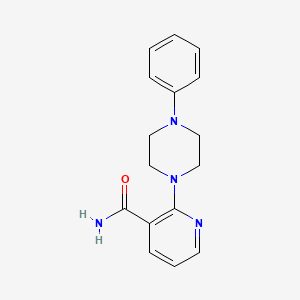
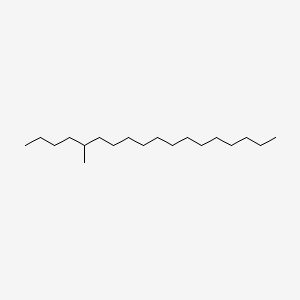
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

